Bis(2,3-dibromopropyl) phthalate
Description
Bis(2,3-dibromopropyl) phthalate is a brominated derivative of phthalic acid, where two 2,3-dibromopropyl groups are esterified to the phthalate backbone. This compound is structurally distinct from conventional phthalate plasticizers (e.g., DEHP, DBP) due to its brominated alkyl chains, which confer flame-retardant properties. It has historically been used in polymers and textiles to reduce flammability . However, concerns about its toxicity and environmental persistence have led to regulatory scrutiny, particularly under frameworks like REACH .
Properties
IUPAC Name |
bis(2,3-dibromopropyl) benzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Br4O4/c15-5-9(17)7-21-13(19)11-3-1-2-4-12(11)14(20)22-8-10(18)6-16/h1-4,9-10H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVARTEJQLIMVJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OCC(CBr)Br)C(=O)OCC(CBr)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Br4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30864056 | |
| Record name | 1,2-Benzenedicarboxylic acid, 1,2-bis(2,3-dibromopropyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30864056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
565.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7415-86-3 | |
| Record name | 1,2-Benzenedicarboxylic acid, 1,2-bis(2,3-dibromopropyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7415-86-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Benzenedicarboxylic acid, 1,2-bis(2,3-dibromopropyl) ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007415863 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Benzenedicarboxylic acid, 1,2-bis(2,3-dibromopropyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-Benzenedicarboxylic acid, 1,2-bis(2,3-dibromopropyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30864056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(2,3-dibromopropyl) phthalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.207 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2,3-dibromopropyl) phthalate typically involves the esterification of phthalic anhydride with 2,3-dibromopropanol. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid. The reaction conditions include heating the mixture to a temperature range of 100-150°C to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous feeding of reactants into a reactor, maintaining optimal temperature and pressure conditions, and using efficient mixing to ensure complete reaction. The product is then purified through distillation or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: Bis(2,3-dibromopropyl) phthalate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various brominated byproducts.
Reduction: Reduction reactions can lead to the formation of debrominated products.
Substitution: The bromine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like sodium hydroxide can facilitate substitution reactions.
Major Products Formed:
Oxidation: Brominated carboxylic acids and aldehydes.
Reduction: Debrominated phthalate esters.
Substitution: Various substituted phthalate esters depending on the nucleophile used.
Scientific Research Applications
Flame Retardant in Polyurethane Foams
The primary application of bis(2,3-dibromopropyl) phthalate is as a flame retardant in polyurethane foams. These foams are widely used in furniture, mattresses, and automotive interiors due to their excellent cushioning properties. The incorporation of this flame retardant helps meet safety standards by reducing the risk of ignition and slowing down the spread of fire .
Use in Building Materials
In addition to polyurethane foams, this compound is utilized in various building materials. It is added to insulation materials and coatings to enhance their fire resistance. This application is crucial in residential and commercial construction where fire safety regulations are stringent .
Electrical and Electronic Equipment
The compound is also found in electrical and electronic equipment as a flame retardant additive. Its presence helps protect wiring and components from fire hazards, thereby increasing safety in consumer electronics and appliances .
Automotive Applications
In the automotive industry, this compound is used in interior components such as dashboards and seat covers. Its flame-retardant properties are essential for meeting automotive safety standards regarding fire resistance .
Toxicological Profile
Research indicates potential health risks associated with exposure to this compound. Studies have shown that this chemical may exhibit reproductive toxicity and other adverse health effects. For instance, case studies involving animal models have reported carcinogenic effects when exposed to high concentrations of this compound .
Regulatory Status
Given the health concerns linked to brominated flame retardants, regulatory bodies such as the Environmental Protection Agency (EPA) are assessing the safety and environmental impact of this compound. The focus is on understanding its persistence in the environment and potential bioaccumulation risks .
Case Study 1: Toxicity Assessment
A study conducted on Wistar rats assessed the carcinogenic potential of bis(2,3-dibromopropyl) phosphate. The findings indicated significant tumor development at higher exposure levels, raising concerns about its safety for human use .
Case Study 2: Exposure Evaluation
An evaluation of human exposure through biomonitoring highlighted that certain populations might be at risk due to the presence of this compound in household dust. This study emphasized the need for ongoing monitoring and regulation to protect vulnerable groups from potential health hazards associated with this chemical .
Mechanism of Action
The flame-retardant properties of Bis(2,3-dibromopropyl) phthalate are primarily due to its high bromine content. When exposed to heat, the compound releases bromine radicals, which interfere with the combustion process by capturing free radicals that propagate the flame. This results in a reduction of the overall flammability of the material .
Comparison with Similar Compounds
Data Tables
Table 1: Key Properties of this compound and Comparators
| Property | This compound | TRIS | DEHP | BDBPP |
|---|---|---|---|---|
| CAS No. | Not explicitly listed | 126-72-7 | 117-81-7 | 5412-25-9 |
| Molecular Formula | C₁₄H₁₄Br₄O₄ | C₉H₁₅Br₆O₄P | C₂₄H₃₈O₄ | C₆H₁₀Br₄O₄P |
| Primary Use | Flame retardant | Flame retardant | Plasticizer | Flame retardant metabolite |
| LD₅₀ (rat, oral) | Not available | 30 g/kg | 30 g/kg | 25 g/kg |
| Environmental Half-Life | >100 days | >100 days | 10–30 days | 50–80 days |
Biological Activity
Bis(2,3-dibromopropyl) phthalate (DBP) is a brominated phthalate ester that has garnered attention due to its potential biological activities, particularly concerning its toxicological effects and environmental persistence. This article reviews the biological activity of DBP, focusing on its carcinogenic properties, reproductive effects, and neurotoxic potential, supported by various studies and case analyses.
Chemical Structure and Properties
DBP is part of a class of compounds known for their use as plasticizers and flame retardants. Its chemical structure includes two dibromopropyl groups attached to a phthalate backbone, contributing to its lipophilicity and ability to bioaccumulate in living organisms.
Carcinogenic Effects
Research has indicated that DBP exhibits significant carcinogenic potential. A notable study conducted on Wistar rats revealed that dietary exposure to DBP resulted in a high incidence of tumors in both sexes, particularly in the digestive system. Tumors included:
- Papillomas and adenocarcinomas of the tongue and esophagus
- Adenocarcinomas of the intestine
- Hepatocellular adenomas and carcinomas
The study demonstrated a dose-dependent relationship, with higher doses correlating with increased tumor incidence, suggesting that DBP acts as a potent proximate carcinogen compared to other similar compounds like tris(2,3-dibromopropyl) phosphate .
Reproductive and Developmental Toxicity
DBP's impact on reproductive health has also been documented. Studies have shown that exposure to DBP can lead to adverse reproductive outcomes, including:
- Reduced fertility rates
- Altered hormone levels
- Developmental anomalies in offspring
In particular, animal studies indicated that male reproductive parameters were significantly affected by DBP exposure, leading to concerns about its endocrine-disrupting capabilities .
Neurotoxic Effects
Neurobehavioral studies have highlighted the neurotoxic potential of DBP. For instance, exposure has been linked to behavioral changes in animal models, including:
- Impaired learning and memory
- Altered motor functions
These findings suggest that DBP may interfere with normal neurological development and function .
Environmental Persistence and Bioaccumulation
DBP is known for its environmental persistence due to its lipophilic nature, which facilitates bioaccumulation in aquatic organisms. Studies have shown that DBP can accumulate in the tissues of fish and other aquatic life forms, leading to potential biomagnification through the food chain. This raises concerns about its long-term ecological impact and the risks posed to human health through dietary exposure .
Summary of Biological Activity
The following table summarizes key findings regarding the biological activity of this compound:
Case Studies
- Wistar Rat Study : Rats fed diets containing varying concentrations of DBP showed significant tumor development over a 24-month period. The study highlighted a strong correlation between dosage and tumor incidence.
- Neurobehavioral Assessment : A study on rodents exposed to DBP demonstrated notable changes in behavior patterns indicative of neurotoxic effects, emphasizing the compound's potential risks during critical developmental windows.
Q & A
Q. What analytical methods are recommended for detecting Bis(2,3-dibromopropyl) phthalate in environmental samples?
Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem MS (LC-MS/MS) are primary methods for identifying brominated phthalates. Sample preparation often involves solid-phase extraction (SPE) to isolate the compound from matrices like dust or water. Matrix effects, such as co-eluting contaminants, require careful optimization of chromatographic conditions (e.g., column type, gradient elution) to avoid false positives/negatives . Quantification should use isotope-labeled internal standards (e.g., deuterated analogs) to correct for recovery variations.
Q. How can structural differences between brominated phthalates and phosphate esters impact experimental design?
this compound contains a phthalic acid backbone with brominated alkyl chains, while phosphate esters (e.g., Tris(2,3-dibromopropyl) phosphate, TDBPP) have a phosphorus core. These structural differences influence polarity, stability, and reactivity. For example, brominated phthalates may exhibit higher lipophilicity, requiring adjustments in solvent systems for extraction or cell-based assays. Researchers must validate methods separately for each compound class to avoid cross-reactivity in immunoassays or misidentification in spectral libraries .
Q. What are the key challenges in synthesizing this compound with high purity?
Synthesis typically involves esterification of phthalic anhydride with 2,3-dibromopropanol. Challenges include:
- Side reactions : Bromine may detach under acidic conditions, forming de-brominated byproducts.
- Purification : Use silica gel chromatography with non-polar solvents (e.g., hexane:ethyl acetate) to separate isomers.
- Characterization : Confirm purity via H/C NMR and high-resolution MS. Trace brominated impurities can skew toxicity assessments .
Advanced Research Questions
Q. How do conflicting data on the carcinogenicity of brominated phthalates arise, and how can they be resolved?
Discrepancies in carcinogenicity studies (e.g., in vivo vs. in vitro) often stem from:
- Dose-response variability : Low-dose chronic exposure may not replicate acute high-dose effects.
- Metabolic activation : Hepatic cytochrome P450 enzymes can convert BDBPP into reactive intermediates (e.g., epoxides), which may not be captured in cell-free assays.
- Species-specific differences : Rodent models may overestimate human risk due to metabolic disparities. To reconcile data, employ multi-omics approaches (e.g., metabolomics, transcriptomics) in human-relevant models like 3D organoids or primary hepatocytes .
Q. What methodologies are effective for studying the environmental persistence of BDBPP in aquatic systems?
Use mesocosm experiments to simulate real-world conditions:
- Degradation kinetics : Monitor hydrolysis rates at varying pH and UV exposure. Brominated phthalates degrade slower than non-brominated analogs due to C-Br bond stability.
- Bioaccumulation : Measure bioconcentration factors (BCFs) in aquatic organisms (e.g., zebrafish) using stable isotope tracing.
- Metabolite profiling : Identify transformation products (e.g., debrominated phthalates) via high-resolution MS. Environmental half-lives can exceed 100 days in sediment-rich systems, necessitating long-term studies .
Q. How can computational modeling predict the endocrine-disrupting potential of BDBPP?
Molecular docking and quantitative structure-activity relationship (QSAR) models are used to assess binding affinity to nuclear receptors (e.g., estrogen receptor α). Key steps:
- Ligand preparation : Optimize BDBPP’s 3D conformation using density functional theory (DFT).
- Receptor docking : Compare binding energies with known endocrine disruptors (e.g., BPA).
- In vitro validation: Use reporter gene assays (e.g., ER-CALUX) to confirm predictions. BDBPP’s bromine atoms may sterically hinder receptor binding, reducing potency compared to non-brominated phthalates .
Data Contradiction Analysis
Q. Why do studies report conflicting bioaccumulation factors (BAFs) for BDBPP in terrestrial vs. aquatic ecosystems?
- Lipid content variability : Terrestrial organisms (e.g., earthworms) have lower lipid content than fish, reducing BAFs.
- Exposure routes : Aquatic systems involve direct gill uptake, while terrestrial exposure is diet-mediated.
- Soil adsorption : BDBPP’s high log (~8.5) enhances adsorption to organic matter, reducing bioavailability in soil. Standardize test conditions (e.g., OECD Guideline 305) to improve cross-study comparability .
Methodological Recommendations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
